molecular formula C11H18N4O B2649597 N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide CAS No. 2092072-94-9

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide

Cat. No.: B2649597
CAS No.: 2092072-94-9
M. Wt: 222.292
InChI Key: MULVGOLBNYIUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a compound that belongs to the class of piperidine and pyrazole derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications. The structure of this compound includes a piperidine ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The final step involves the methylation of the nitrogen atoms in the piperidine and pyrazole rings using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-piperidin-3-ylpyrazole-4-carboxamide
  • 1-Methyl-3-piperidin-3-ylpyrazole-4-carboxamide
  • 3-Piperidin-3-ylpyrazole-4-carboxamide

Uniqueness

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is unique due to its dual methylation, which can influence its chemical reactivity and biological activity. This dual methylation may enhance its stability, solubility, and interaction with molecular targets compared to its non-methylated or singly methylated counterparts.

Properties

IUPAC Name

N,1-dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-11(16)9-7-15(2)14-10(9)8-4-3-5-13-6-8/h7-8,13H,3-6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVGOLBNYIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.